![molecular formula C10H8N4O2S B1449776 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 926247-29-2](/img/structure/B1449776.png)
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Descripción general
Descripción
“2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is a chemical compound with the CAS number 926247-29-2 . It has a molecular weight of 248.26 g/mol and a molecular formula of C10H8N4O2S .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a thiazole ring, and a pyrimidine ring . These rings are common in many biologically active compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.26 g/mol and a molecular formula of C10H8N4O2S . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación
Antiviral Research
This compound could be structurally analogous to indole derivatives, which have shown significant antiviral activities . Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with promising IC50 values . By analogy, our compound may serve as a lead structure for developing new antiviral agents against RNA and DNA viruses.
Anti-inflammatory Applications
The indole scaffold, which shares similarities with our compound, is known for its anti-inflammatory properties. It’s plausible that this compound could be synthesized into derivatives that act on inflammatory pathways, offering potential therapeutic options for treating chronic inflammation-related diseases .
Anticancer Potential
Compounds with thiazolo[4,5-d]pyrimidin-7-one moiety have been explored for their anticancer activities. They can be designed to target specific cancer cell lines, potentially inhibiting tumor growth and proliferation. The furan-2-ylmethyl group may enhance the compound’s ability to bind to cancer cell receptors .
Antimicrobial Efficacy
The structural complexity of this compound suggests potential for antimicrobial activity. Indole derivatives, which are structurally related, have shown broad-spectrum antimicrobial effects. This compound could be investigated for its efficacy against resistant bacterial strains .
Antidiabetic Research
Indole derivatives have been utilized in antidiabetic drug development. The presence of the thiazolo[4,5-d]pyrimidin-7-one core in our compound could be exploited to synthesize new agents that regulate blood glucose levels or enhance insulin sensitivity .
Antimalarial Activity
The biological activity of thiazole derivatives includes antimalarial effects. This compound could be modified to increase its efficacy against Plasmodium species, the parasites responsible for malaria, which could lead to the development of novel antimalarial drugs .
Neuroprotective Properties
Given the structural features of this compound, it may have neuroprotective properties. Indole derivatives are known to protect neuronal cells against oxidative stress and apoptosis. This compound could be a candidate for treating neurodegenerative disorders .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. By extension, our compound might influence plant growth and development, potentially serving as a basis for creating new agricultural chemicals .
Propiedades
IUPAC Name |
2-(furan-2-ylmethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-9-7-8(12-5-13-9)14-10(17-7)11-4-6-2-1-3-16-6/h1-3,5H,4H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPMUCGINJTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186979 | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
CAS RN |
926247-29-2 | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926247-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



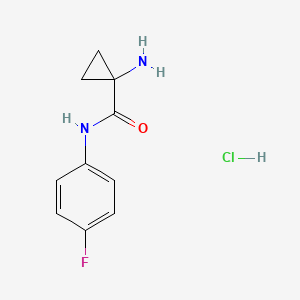
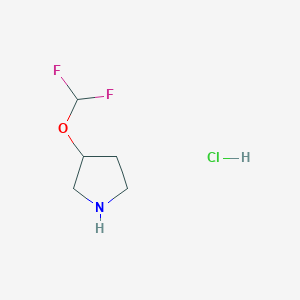
![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)

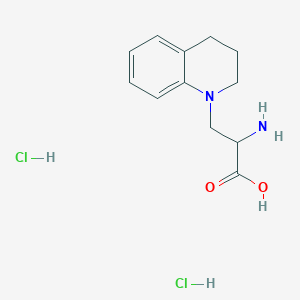
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)

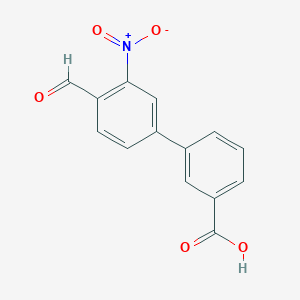
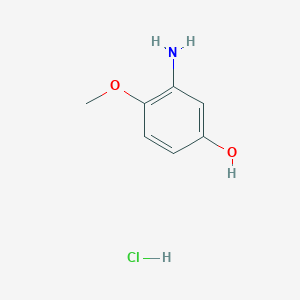

![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)
